molecular formula C19H12F3N B8451814 9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]- CAS No. 204066-03-5

9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]-

Cat. No.: B8451814
CAS No.: 204066-03-5
M. Wt: 311.3 g/mol
InChI Key: PDSJGMJNENPXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C19H12F3N and its molecular weight is 311.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

204066-03-5

Molecular Formula

C19H12F3N

Molecular Weight

311.3 g/mol

IUPAC Name

9-[4-(trifluoromethyl)phenyl]carbazole

InChI

InChI=1S/C19H12F3N/c20-19(21,22)13-9-11-14(12-10-13)23-17-7-3-1-5-15(17)16-6-2-4-8-18(16)23/h1-12H

InChI Key

PDSJGMJNENPXCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction was conducted for 15 minutes in the same experimental procedures as in Example 1 except for using 4-chlorobenzotrifluoride (8.4 mL, 63.1 mmol, 1.0 equivalent) as an aryl halide. After cooling the reaction mixture to room temperature, to the mixture were added water (25 mL) and ammonium chloride (1.7 g). The aqueous layer was separated off, and the organic layer was concentrated under reduced pressure to give solid residue. The residue was dissolved in toluene, and the solution was decolorized by silica gel (1 g) and filtered through a Celite pad. The filtrate was concentrated under reduced pressure to give the solid, which was recrystallized from toluene/methanol to afford 18.4 g of N-(4-trifluoromethylphenyl)carbazole as a white powder.
Quantity
8.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
aryl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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